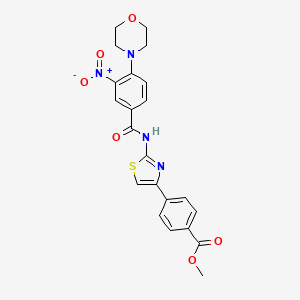

Methyl 4-(2-(4-morpholino-3-nitrobenzamido)thiazol-4-yl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[2-[(4-morpholin-4-yl-3-nitrobenzoyl)amino]-1,3-thiazol-4-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O6S/c1-31-21(28)15-4-2-14(3-5-15)17-13-33-22(23-17)24-20(27)16-6-7-18(19(12-16)26(29)30)25-8-10-32-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHBTWLGASCBEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(4-morpholino-3-nitrobenzamido)thiazol-4-yl)benzoate typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the morpholine and nitrobenzamide groups via nucleophilic substitution and amide coupling reactions, respectively. The final step often involves esterification to introduce the methyl benzoate moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(4-morpholino-3-nitrobenzamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

Reduction: The nitro group can be reduced to an amine under appropriate conditions.

Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions on the thiazole ring can introduce various functional groups.

Scientific Research Applications

Methyl 4-(2-(4-morpholino-3-nitrobenzamido)thiazol-4-yl)benzoate has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(4-morpholino-3-nitrobenzamido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets. The thiazole ring and nitrobenzamide moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This compound may also affect biochemical pathways by modulating the activity of key proteins or signaling molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Thiazole-Based Derivatives

Thiazole derivatives are widely explored for their biological and electronic properties. Below is a comparative analysis with key analogues:

*Estimated via molecular formula.

Key Observations :

- Solubility: The morpholino group in the target compound likely improves aqueous solubility relative to piperazine derivatives (10d, 10f), which rely on ethyl ester linkages for solubility .

Computational and Spectroscopic Insights

- Spectroscopy : The target compound’s ESI-MS would likely show a [M+H]+ peak near m/z 448, distinct from analogues in (m/z 514–548) due to its smaller ester group and lack of piperazine .

- DFT Analysis: If evaluated using methods like B3LYP (), the nitro group’s contribution to the lowest unoccupied molecular orbital (LUMO) energy could be compared to trifluoromethyl or chloro substituents, predicting reactivity in nucleophilic environments .

Biological Activity

Methyl 4-(2-(4-morpholino-3-nitrobenzamido)thiazol-4-yl)benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 468.5 g/mol. Its structure includes a thiazole ring, morpholine moiety, and nitrobenzamide, which are crucial for its biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of the compound exhibit significant antimicrobial properties. A study focused on various benzoate derivatives found that modifications to the benzene ring can enhance or diminish antimicrobial activity against pathogens such as Streptococcus pneumoniae. For instance, compounds with morpholine linkers showed varied minimum inhibitory concentrations (MICs), indicating their potential as antibacterial agents.

| Compound | MIC (μg/mL) | Notes |

|---|---|---|

| 1 | 256 | Baseline compound with thioether linker |

| 17 | >256 | Amine linker resulted in loss of activity |

| 13 | 8 | Best result with 3,4-dichlorobenzene |

The study concluded that the presence of heteroaromatic rings did not significantly improve antimicrobial activity compared to traditional benzene derivatives .

Anticancer Activity

In addition to antimicrobial effects, this compound has shown promise in cancer research. The compound acts as an inhibitor of c-Myc-Max dimerization, a critical interaction in many cancers. A related compound demonstrated an IC50 value of 34 μM, indicating potent inhibition of c-Myc-Max interactions, which are essential for the transcriptional activation of oncogenes .

Case Study: c-Myc Inhibition

A notable study highlighted the efficacy of similar compounds in inhibiting cell proliferation in c-Myc-overexpressing cell lines (e.g., HL60 and Daudi). The results indicated that treatment led to growth arrest at the G0/G1 phase, suggesting that these compounds could serve as therapeutic agents in cancers characterized by c-Myc overexpression.

The proposed mechanism involves binding to c-Myc and stabilizing it in a monomeric form, thus preventing its dimerization with Max. This disruption inhibits downstream signaling pathways crucial for tumor growth and survival. Co-immunoprecipitation studies confirmed that the compound effectively inhibited c-Myc-Max dimerization within cellular environments .

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(2-(4-morpholino-3-nitrobenzamido)thiazol-4-yl)benzoate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Thiazole Core Formation : React α-haloketones with thiourea derivatives under basic conditions (e.g., NaHCO₃) to form the thiazole ring .

Amide Coupling : Use coupling agents like EDCI/HOBt or DCC to attach 4-morpholino-3-nitrobenzamide to the thiazole moiety .

Esterification : Methylation of the benzoic acid group via Fischer esterification (H₂SO₄/MeOH) or using methyl iodide in the presence of a base .

Q. Optimization Strategies :

- Catalysts : Replace EDCI with more efficient catalysts (e.g., HATU) to improve coupling yields .

- Purification : Use column chromatography (silica gel, 3:1 hexane/EtOAc) or recrystallization (EtOH/H₂O) to isolate high-purity product .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer :

- 1H/13C NMR : Identify protons on the thiazole ring (δ 7.5–8.5 ppm) and morpholine group (δ 3.5–4.0 ppm). Nitro groups cause deshielding in adjacent aromatic protons .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+ at m/z 455.1) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>95%) and detect byproducts .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer :

- Anticancer Screening : MTT assays against HeLa or MCF-7 cell lines at 1–100 µM concentrations. Compare IC₅₀ values with reference drugs (e.g., doxorubicin) .

- Antimicrobial Testing : Broth microdilution assays (CLSI guidelines) against S. aureus (Gram+) and E. coli (Gram–) .

- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or PI3K) using fluorescence-based ADP-Glo™ kits .

Advanced Research Questions

Q. How can computational methods like DFT elucidate electronic properties and reactivity?

Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to compute HOMO/LUMO energies, electrostatic potential surfaces, and charge distribution. This predicts nucleophilic/electrophilic sites (e.g., nitro group as electron-deficient) .

- Wavefunction Analysis : Multiwfn software calculates bond orders (e.g., C-N in the amide bond) and electron localization function (ELF) to map electron density .

- Docking Studies : Autodock Vina docks the compound into kinase domains (e.g., PDB: 1M17) to predict binding modes and affinity .

Q. How should researchers address contradictory bioactivity data across assays?

Methodological Answer :

- Orthogonal Assays : Validate cytotoxicity results using both MTT and apoptosis assays (Annexin V/PI staining) .

- Solubility Adjustments : Use DMSO/PBS co-solvents (<0.1% DMSO) to avoid false negatives from aggregation .

- Metabolic Stability : Test compound stability in liver microsomes (human/rat) to rule out rapid degradation .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Methodological Answer :

- Substituent Variation : Synthesize analogs with modified morpholine (e.g., piperazine) or nitro groups (e.g., cyano) to assess impact on kinase inhibition .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using Schrödinger Phase .

- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.